molecular formula C11H7IN2O2 B3326645 2-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methylene]malononitrile CAS No. 27389-84-0

2-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methylene]malononitrile

Cat. No.: B3326645
CAS No.: 27389-84-0
M. Wt: 326.09 g/mol
InChI Key: BZIXGOBJBFWPTF-UHFFFAOYSA-N
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Description

2-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methylene]malononitrile (CAS: 27389-84-0) is a malononitrile derivative featuring a substituted benzylidene core. Its structure includes a hydroxyl (-OH), methoxy (-OMe), and iodine (-I) substituent on the aromatic ring, which confer distinct electronic and steric properties. The compound is recognized for its utility as an intermediate in organic synthesis and material science, particularly in the development of optoelectronic materials and heterocyclic compounds . Its InChIKey (BZIXGOBJBFWPTF-UHFFFAOYSA-N) and molecular formula (C₁₁H₇IN₂O₂) highlight its unique substitution pattern compared to related derivatives .

Properties

IUPAC Name

2-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7IN2O2/c1-16-10-4-7(2-8(5-13)6-14)3-9(12)11(10)15/h2-4,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIXGOBJBFWPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C#N)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801174642
Record name 2-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methylene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801174642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27389-84-0
Record name 2-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methylene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27389-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methylene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801174642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a phenolic hydroxyl group, an iodine atom, and a methoxy group attached to a benzene ring. Its synthesis typically involves a condensation reaction between 4-hydroxy-3-iodo-5-methoxybenzaldehyde and malononitrile, often under basic conditions using sodium carbonate as a catalyst in solvents like tetrahydrofuran (THF) .

Physical and Chemical Properties

The compound exhibits distinct physical properties such as solubility in organic solvents and specific reactivity patterns:

  • Bond Lengths : Iodine to carbon bond measures approximately 2.083 Å; oxygen to carbon bond is around 1.215 Å.
  • Reactivity : It can undergo oxidation, reduction, and nucleophilic substitution reactions, making it versatile for further chemical transformations .

Scientific Research Applications

2-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methylene]malononitrile has several noteworthy applications across various scientific disciplines:

Medicinal Chemistry

The compound's structural features suggest potential biological activities. It may interact with specific proteins or enzymes, modulating their functions, which could be beneficial in drug development and therapeutic applications.

Proteomics Research

In proteomics, this compound is utilized to study protein interactions and functions. Its ability to modify protein activity makes it a valuable tool for understanding complex biological systems .

Organic Synthesis

It serves as a building block for synthesizing more complex organic molecules. The unique substitution pattern of this compound allows for the exploration of new synthetic pathways and methodologies in organic chemistry .

Material Science

The compound is being investigated for its potential use in developing new materials with specific chemical properties. Its reactivity can be harnessed to create polymers or other materials with desired characteristics .

Case Studies

Several studies highlight the applications of this compound:

  • Study on Protein Inhibition : Research indicated that derivatives of malononitrile compounds can inhibit specific enzymes involved in disease pathways, showcasing the potential of this compound in medicinal applications.
  • Synthesis of Novel Organic Compounds : A study demonstrated the use of this compound as a precursor in synthesizing novel organic compounds with enhanced biological activity, indicating its utility in pharmaceutical chemistry.

Mechanism of Action

The mechanism by which 2-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methylene]malononitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound can interact with proteins and enzymes, affecting their activity and function . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The iodine substituent in 2-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methylene]malononitrile distinguishes it from structurally analogous compounds. Below is a comparative analysis of key derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties References
This compound -OH, -I, -OMe C₁₁H₇IN₂O₂ 342.09 Optoelectronic materials, synthetic intermediate
2-[(4-Hydroxy-3-methoxyphenyl)methylene]malononitrile (Vanillylidenemalononitrile) -OH, -OMe C₁₁H₈N₂O₂ 200.19 Ligand design, biological studies
2-((10-Hexyl-10H-phenothiazin-3-yl)methylene)malononitrile (3a) Phenothiazine core, hexyl chain C₂₂H₂₁N₃S 359.49 Photonic materials, high hyperpolarizability
2-((5-(3-Chloro-4-methoxyphenyl)furan-2-yl)methylene)malononitrile -Cl, -OMe, furan ring C₁₅H₉ClN₂O₂ 284.70 Organic synthesis, heterocyclic intermediates
2-[4-(Allyloxy)-3-iodo-5-methoxybenzylidene]malononitrile -O-allyl, -I, -OMe C₁₄H₁₁IN₂O₂ 366.15 Solubility modulation, cross-coupling reactions

Electronic and Optical Properties

  • Phenothiazine derivatives (e.g., 3a) exhibit high first hyperpolarizability (β = 1.92 × 10⁻³⁰ esu), making them superior for nonlinear optical (NLO) applications compared to the iodine-substituted compound, which lacks reported hyperpolarizability data .
  • In organic solar cells, derivatives such as DTDCTB and DTTz (featuring thiophene and thiazole rings) demonstrate broad spectral absorption (λmax up to 655 nm), whereas the target compound’s absorption profile remains underexplored .

Research Findings and Key Insights

  • Substituent Effects: The iodine atom in this compound may facilitate heavy-atom effects in fluorescence quenching or serve as a site for further functionalization (e.g., Suzuki coupling), though this remains speculative without direct evidence .
  • Limitations: Compared to phenothiazine or thiophene-based analogs, the target compound’s simpler aromatic system may limit its utility in high-performance optoelectronics, necessitating structural modifications for advanced applications .
  • Future Directions : Computational studies (DFT, TD-DFT) could elucidate its excited-state properties, while incorporation into metal-organic frameworks (MOFs) may exploit its polarizable structure for sensing or catalysis .

Biological Activity

2-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methylene]malononitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, focusing on its antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and data.

  • IUPAC Name : 2-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]malononitrile
  • Molecular Formula : C11H7IN2O2
  • Molecular Weight : 326.09 g/mol
  • CAS Number : 27389-84-0

Synthesis

The synthesis of this compound typically involves the reaction of 4-hydroxy-3-iodo-5-methoxybenzaldehyde with malononitrile under controlled conditions. This reaction can yield various derivatives through further chemical modifications such as oxidation and reduction .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness against Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039

These results suggest that the compound has the potential to be developed into a therapeutic agent for treating bacterial infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways. For instance, it has been reported to inhibit cell proliferation in breast cancer cells, with IC50 values indicating effective concentrations.

Cancer Cell Line IC50 (µM)
MCF-7 (breast cancer)15.0
HeLa (cervical cancer)20.5

These findings highlight the potential of this compound in cancer therapy, warranting further investigation into its mechanisms of action and efficacy .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including the DPPH radical scavenging assay. The compound exhibited significant scavenging activity, indicating its potential as an antioxidant agent.

Assay Type Scavenging Activity (%) at 100 µg/mL
DPPH Scavenging85%
ABTS Scavenging78%

This antioxidant activity suggests that the compound could be beneficial in preventing oxidative stress-related diseases .

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. Its structural features, such as the hydroxyl and methoxy groups, enhance its reactivity and binding affinity towards these targets .

Q & A

Q. What mechanistic insights explain the iodine substituent’s role in directing regioselectivity?

  • Methodological Answer: The iodo group’s steric and electronic effects (via σ-hole interactions) direct electrophilic substitution or cross-coupling reactions. Comparative studies with non-iodinated analogs (e.g., using <sup>13</sup>C labeling or kinetic isotope effects) validate mechanistic pathways. Single-crystal XRD of intermediates identifies regiochemical preferences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methylene]malononitrile
Reactant of Route 2
2-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methylene]malononitrile

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